REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][CH:10]=[C:11]([C:17]([O:19]CC)=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:5]=[CH:6][C:7]=1[F:8]>C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5]([C:17](=[O:19])[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][NH:9]2)=[CH:6][C:7]=1[F:8] |f:1.2|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diphenyl and diphenyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
55 L
|
Type
|
solvent
|
Smiles
|
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
|
Name
|
|
Quantity
|
31.3 kg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1F)NC=C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux (253°-257° C.) for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
held at 94°-98° C
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
TEMPERATURE
|
Details
|
so that reflux of the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was maintained
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
crystallization of the product
|
Type
|
CUSTOM
|
Details
|
had reached 28°-30° C.
|
Type
|
CUSTOM
|
Details
|
the solid product was collected on
|
Type
|
FILTRATION
|
Details
|
a ceramic filter
|
Type
|
WASH
|
Details
|
washed with 2×9 L dimethylformamide (DMF)
|
Type
|
ADDITION
|
Details
|
The damp filter cake was added to 65 L DMF in a 30 gallon kettle
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry was heated at 90°-95° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solid was collected on a ceramic filter
|
Type
|
WASH
|
Details
|
washed with 2×8 L DMF
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. for 24 hours
|
Duration
|
24 h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2C(C(=CNC2=C1)C(=O)OCC)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.8 kg | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |